molecular formula C8H13NO B3307336 Cyclohexanecarbonitrile, 1-hydroxy-3-methyl- CAS No. 933-42-6

Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-

Cat. No.: B3307336
CAS No.: 933-42-6
M. Wt: 139.19 g/mol
InChI Key: BHUSKEPAFUPGHY-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, is a chemical compound with the molecular formula C8H13NO It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a nitrile group (-CN) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydrogen cyanide (HCN) in the presence of a base, resulting in the formation of cyclohexanone cyanohydrin. This intermediate can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, often employs a one-pot synthesis method. This process involves the use of methanol as a solvent and a copper catalyst to facilitate the reaction. The key steps include the oxidation of cyclohexanone and the subsequent reaction with a cyanide source .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, involves its interaction with specific molecular targets and pathways. For instance, in enzyme assays, it acts as a substrate for hydroxynitrile lyase, leading to the formation of products that can be further analyzed . The nitrile group can also participate in nucleophilic addition reactions, which are crucial in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone cyanohydrin: Similar in structure but lacks the methyl group.

    Cyclohexylamine: Formed by the reduction of the nitrile group.

    Cyclohexanecarboxylic acid: Formed by the hydrolysis of the nitrile group.

Uniqueness

Cyclohexanecarbonitrile, 1-hydroxy-3-methyl-, is unique due to the presence of both a hydroxyl and a nitrile group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-hydroxy-3-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUSKEPAFUPGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269326
Record name 1-Hydroxy-3-methylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-42-6
Record name 1-Hydroxy-3-methylcyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-3-methylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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